3-Methyl-5-(2-methyloxazol-5-yl)isoxazole
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Overview
Description
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is a heterocyclic compound that contains both oxazole and oxazoline rings. These structures are known for their biological activity and are often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1,2-oxazole with 2-methyl-1,3-oxazole in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis are used to enhance reaction rates and yields while reducing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .
Scientific Research Applications
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Oxadiazole derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Isoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Thiazole derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its dual oxazole and oxazoline rings make it a versatile compound in various applications .
Properties
CAS No. |
157555-79-8 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7(12-10-5)8-4-9-6(2)11-8/h3-4H,1-2H3 |
InChI Key |
VWBIQQORAMBACL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
Synonyms |
Isoxazole, 3-methyl-5-(2-methyl-5-oxazolyl)- (9CI) |
Origin of Product |
United States |
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